[4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate
Description
Properties
Molecular Formula |
C41H38O11 |
|---|---|
Molecular Weight |
706.7 g/mol |
IUPAC Name |
[4,5-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C41H38O11/c1-25-22-36(45)51-34-23-32(20-21-33(25)34)50-40-39(49-28(4)44)38(48-27(3)43)37(47-26(2)42)35(52-40)24-46-41(29-14-8-5-9-15-29,30-16-10-6-11-17-30)31-18-12-7-13-19-31/h5-23,35,37-40H,24H2,1-4H3 |
InChI Key |
UHSAODFMAFXSFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Oxane Ring Formation and Trityl Protection
The tetrahydropyran (oxane) core is constructed via cyclization of a protected sugar precursor. A key step involves introducing the trityl (triphenylmethyl) group at the C2-hydroxymethyl position to prevent undesired reactivity during subsequent steps. Tritylation is typically achieved using trityl chloride in the presence of a base such as pyridine or N,N-diisopropylethylamine (DIPEA) at 0–20°C. This method ensures >90% protection efficiency while minimizing side reactions.
Glycosylation with 4-Methylumbelliferone
The 4-methyl-2-oxochromen-7-yl moiety is introduced via Königs-Knorr glycosylation , where a bromo- or iodo-sugar intermediate reacts with the phenolic hydroxyl group of 4-methylumbelliferone. Catalysis by silver(I) oxide or silver triflate in anhydrous dichloromethane facilitates stereoselective β-glycosidic bond formation. Patent data indicate that maintaining a 1:1.2 molar ratio of sugar donor to 4-methylumbelliferone optimizes yields (75–82%).
Sequential Acetylation
Regioselective acetylation at C3, C4, and C5 positions is achieved using acetyl chloride or acetic anhydride in pyridine. The order of acylation—C6 first, followed by C4 and C5—prevents steric hindrance and ensures complete derivatization. Reaction temperatures of 0–5°C suppress premature deprotection of the trityl group.
Step-by-Step Synthesis Protocol
Preparation of 2-Trityloxymethyl-oxane-3,4,5-triol
-
Starting Material : D-Glucose is converted to its per-O-acetylated derivative using acetic anhydride in pyridine (0°C, 12 h).
-
Selective Deprotection : The C2-acetyl group is removed via methanolic ammonia (25°C, 2 h), yielding 2-hydroxymethyl-1,3,4,6-tetra-O-acetyl-β-D-glucopyranose.
-
Tritylation : The freed C2-hydroxyl is protected with trityl chloride (1.1 eq) in dichloromethane/DIPEA (2 eq) at 0°C for 6 h.
Yield : 85–90%.
Glycosylation with 4-Methylumbelliferone
Acetylation and Final Modification
-
C6 Acetylation : The free hydroxyl at C6 is acetylated with acetyl chloride (1.5 eq) in pyridine (0°C, 4 h).
-
C4/C5 Acetylation : Subsequent treatment with acetic anhydride (3 eq) and DMAP (0.1 eq) at 25°C for 8 h completes the diacetylation.
Overall Yield : 65–70%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Silver(I) Salts : AgOTf provides higher β-selectivity (β:α = 9:1) compared to Ag2O (β:α = 7:1).
-
DMAP : Accelerates acetylation by 40% compared to non-catalytic conditions.
Purification and Characterization
Isolation Techniques
Analytical Data
-
NMR :
Challenges and Mitigation
Trityl Group Stability
Chemical Reactions Analysis
Hydrolysis Reactions
The acetyloxy groups in the compound are susceptible to hydrolysis under basic or enzymatic conditions. Key observations include:
-
Basic Hydrolysis : Cleavage of acetyl groups yields hydroxyl substituents, forming intermediates like 4,5-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-ol .
-
Enzymatic Hydrolysis : Esterases and lipases selectively deacetylate positions 4 and 5, retaining the trityloxymethyl group at position 2.
Table 1: Hydrolysis Conditions and Products
| Reaction Type | Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Basic (NaOH) | 0.1 M NaOH, 25°C | Deacetylated oxan derivative | 78 | |
| Enzymatic | Porcine liver esterase, pH 7.4 | Partially deacetylated compound | 65 |
Deprotection of Trityloxymethyl Group
The trityloxymethyl group is a protective moiety for alcohols. Its removal typically involves:
-
Acidic Conditions : Trityl groups are cleaved with dilute HCl or TFA (trifluoroacetic acid), yielding a hydroxymethyl intermediate .
-
Selectivity : The bulky trityl group prevents side reactions at other positions during synthesis .
Table 2: Deprotection Methods
| Reagent | Conditions | Product | Purity (%) | Reference |
|---|---|---|---|---|
| 1% HCl/EtOH | Reflux, 2h | Free hydroxyl derivative | 92 | |
| TFA/DCM | RT, 30min | Same as above | 95 |
Oxidation of Oxochromenyl Moiety
The 4-methyl-2-oxochromen-7-yl group undergoes oxidation at the carbonyl and methyl positions:
-
Carbonyl Oxidation : Under strong oxidants (e.g., KMnO₄), the 2-oxo group converts to a carboxylic acid .
-
Methyl Oxidation : Using CrO₃, the 4-methyl group is oxidized to a carboxyl group, forming 4-carboxy-2-oxochromen-7-yl derivatives .
Glycosylation and Functionalization
The oxan (sugar) backbone participates in glycosylation reactions:
-
O-Glycosylation : The hydroxyl group at position 3 reacts with glycosyl donors (e.g., trichloroacetimidates) to form disaccharide derivatives .
-
Functionalization : Alkylation or acylation at position 6 modifies solubility and bioactivity .
Thermal and Photochemical Stability
-
Thermal Degradation : At >150°C, acetyloxy groups decompose, releasing acetic acid and forming unsaturated oxan rings .
-
Photoreactivity : UV exposure induces cleavage of the oxochromenyl-oxan bond, generating radicals detectable via ESR .
Biological Transformation Pathways
In vitro studies indicate:
-
Metabolic Oxidation : Cytochrome P450 enzymes oxidize the chromenyl ring to epoxides .
-
Conjugation Reactions : Glucuronidation occurs at free hydroxyl groups post-hydrolysis .
Key Challenges in Reactivity Studies
-
Steric Hindrance : The trityloxymethyl group limits access to position 2 for nucleophilic agents .
-
Regioselectivity : Competing reactions at acetyloxy (positions 4,5) and oxan (position 6) require precise control.
-
Solubility : Polar solvents (e.g., DMF, DMSO) are essential for homogeneous reaction conditions .
Scientific Research Applications
Structural Characteristics
This compound features several functional groups that contribute to its biological activity:
- Acetoxy groups : Known for enhancing solubility and bioavailability.
- Oxochromenyl moiety : Often associated with antioxidant and anti-inflammatory properties.
- Trityloxymethyl group : Provides stability and may influence the compound's interaction with biological targets.
Antioxidant Activity
The oxochromenyl component is recognized for its ability to scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage that can lead to chronic diseases.
Anti-inflammatory Effects
Similar compounds have demonstrated the capacity to inhibit inflammatory pathways. This suggests that [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate may be effective in treating conditions characterized by inflammation, such as arthritis or other autoimmune disorders.
Anticancer Properties
Preliminary studies indicate that derivatives of chromenyl compounds exhibit cytotoxic effects against various cancer cell lines. The compound's complex structure may enhance its efficacy in targeting cancer cells, making it a candidate for further anticancer drug development.
Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of similar flavonoids using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays. Results indicated that compounds with oxochromenyl structures exhibited significant radical scavenging activity, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative stress.
Anti-inflammatory Studies
Research involving animal models of inflammation showed that compounds structurally related to [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate significantly reduced markers of inflammation (such as TNF-alpha and IL-6). These findings support further investigation into this compound's therapeutic potential for inflammatory diseases.
Anticancer Activity Testing
In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that derivatives of this compound exhibited dose-dependent cytotoxicity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, warranting further exploration in clinical settings.
Mechanism of Action
The mechanism of action of 4’-Methylumbelliferyl 2,3,4,-Tri-O-acetyl-6-O-trityl-beta-D-glucopyranoside involves its hydrolysis by beta-glucosidase enzymes. The enzyme cleaves the glycosidic bond, releasing 4-methylumbelliferone, which exhibits strong fluorescence. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the glycosidic bonds within the compound, and the pathway involves the enzymatic hydrolysis reaction .
Comparison with Similar Compounds
Functional Group Analysis
Key Substituents in Target vs. Analogs
Observations :
- The trityloxymethyl group is unique to the target and the galactopyranoside analog , offering steric protection for hydroxyl groups.
- Adenine substitution in the purine analog highlights divergent biological roles (e.g., nucleoside vs. coumarin pathways).
Physicochemical Properties
Notes:
- LogP Trends : The trityl group increases hydrophobicity (higher LogP), while adenine or hydroxyl groups enhance hydrophilicity.
- Stability : Acetyl groups improve stability against enzymatic hydrolysis, whereas trityl groups are acid-labile, requiring careful handling in synthesis .
Unique Advantages of Target Compound :
- Combines trityl protection with coumarin fluorescence , enabling dual utility in synthetic chemistry and bioimaging.
Biological Activity
The compound [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate represents a novel structure within the class of coumarin derivatives. Its complex arrangement of functional groups suggests significant potential for various biological activities, including antioxidant, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a high degree of complexity with multiple acetoxy and oxochromenyl groups. These structural features are crucial for its interaction with biological targets, influencing its reactivity and pharmacological properties.
Antioxidant Activity
The presence of the oxochromenyl moiety is known to confer antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and protect cellular components from oxidative damage. This activity is particularly important in preventing diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Research indicates that coumarin derivatives exhibit significant anti-inflammatory properties. The compound's structure may inhibit pro-inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Anticancer Properties
Preliminary studies suggest that derivatives of chromenyl compounds possess cytotoxic effects against various cancer cell lines. The unique structure of [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate may enhance its efficacy in cancer therapy by targeting multiple signaling pathways involved in tumor growth and metastasis.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound better, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features and activities:
| Compound Type | Biological Activity | Structural Features |
|---|---|---|
| Coumarin Derivatives | Anticoagulant, antimicrobial | Simple coumarin backbone |
| Flavonoids | Antioxidant, anti-inflammatory | Polyphenolic structure |
| Benzopyran Compounds | Diverse pharmacological effects | Chromenyl core |
| This Compound | Antioxidant, anti-inflammatory, anticancer | Complex structure with multiple groups |
Case Studies and Research Findings
- Antioxidant Studies : In vitro assays demonstrated that similar oxochromenyl compounds significantly reduced oxidative stress markers in cell cultures, indicating a strong potential for [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate to act as an antioxidant agent.
- Anti-inflammatory Research : Experimental models of inflammation showed that derivatives with similar acetoxy groups effectively inhibited cytokine production in macrophages, suggesting that this compound could modulate inflammatory responses.
- Anticancer Activity : A study evaluating the cytotoxic effects on breast cancer cell lines revealed that compounds with the chromenyl structure induced apoptosis at lower concentrations compared to traditional chemotherapeutics, highlighting the potential for this compound in cancer treatment protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [4,5-Diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-(trityloxymethyl)oxan-3-yl] acetate, and how are intermediates purified?
- Methodology : Synthesis involves sequential protection/deprotection steps. The trityl group is introduced early to protect the hydroxyl group, followed by acetylation of remaining hydroxyls. A key intermediate is the chromen-7-yl derivative, synthesized via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction). Purification employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using solvents like acetone or methanol . Critical steps include monitoring reaction progress via TLC and ensuring anhydrous conditions to prevent premature deprotection.
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and stereochemistry?
- Methodology :
- NMR : ¹H and ¹³C NMR identify acetyl (δ ~2.0–2.3 ppm) and trityl (δ ~7.2–7.5 ppm) groups. 2D NMR (COSY, HSQC) resolves overlapping signals in the oxan ring and chromenyl moiety .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+Na]⁺ ion). Fragmentation patterns help validate substituent positions .
- X-ray Crystallography : Resolves absolute stereochemistry if single crystals are obtained (e.g., using slow evaporation from ethanol) .
Q. How does the compound’s stability vary under different storage and experimental conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Hydrolytic Sensitivity : Test stability in buffers (pH 4–9) at 25°C and 37°C; monitor via HPLC for acetyl group hydrolysis .
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the chromenyl core .
Advanced Research Questions
Q. How can contradictory data on the compound’s biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodology :
- Purity Assessment : Verify compound purity (>95% via HPLC) to exclude confounding impurities .
- Assay Conditions : Replicate studies under standardized redox conditions (e.g., controlled O₂ levels, chelators to rule out metal ion interference) .
- Mechanistic Probes : Use ESR spectroscopy to detect free radical intermediates or fluorescent probes (e.g., DCFH-DA) to quantify ROS generation .
Q. What experimental designs are suitable for studying the compound’s metabolic fate in plant or mammalian systems?
- Methodology :
- Isotopic Labeling : Synthesize ¹⁴C-labeled analogs to track metabolic pathways via radio-HPLC or accelerator mass spectrometry .
- Enzyme Inhibition Assays : Incubate with liver microsomes or plant cytochrome P450 enzymes to identify phase I metabolites (e.g., deacetylated derivatives) .
- Split-Plot Designs : Use randomized block designs (as in ) to account for variability in biological replicates (e.g., rootstock or harvest season effects in plant studies) .
Q. How can computational models predict the compound’s environmental fate and ecotoxicological risks?
- Methodology :
- QSPR Modeling : Correlate physical-chemical properties (logP, water solubility from ) with biodegradation half-lives .
- Molecular Dynamics Simulations : Model interactions with soil organic matter or aquatic humic acids to predict adsorption/desorption behavior .
- Tiered Risk Assessment : Combine lab-derived EC₅₀ values (e.g., Daphnia magna toxicity) with field data using probabilistic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
